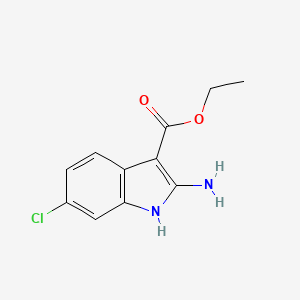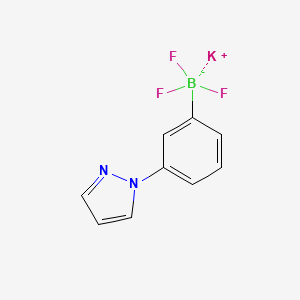![molecular formula C8H15NO B13453619 Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({2-oxabicyclo[221]heptan-4-yl}methyl)amine is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic hydrogenation and subsequent functional group modifications to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Applications De Recherche Scientifique
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved include metabolic and signaling pathways, where the compound can act as an inhibitor or activator .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}acetic acid: Similar bicyclic structure with an acetic acid group.
7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyloxiranyl)-: Another bicyclic compound with different functional groups.
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Similar structure with isopropyl and methyl groups.
Uniqueness
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine stands out due to its specific combination of the oxabicycloheptane ring and the methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N-methyl-1-(2-oxabicyclo[2.2.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-9-5-8-3-2-7(4-8)10-6-8/h7,9H,2-6H2,1H3 |
Clé InChI |
ZFYIGHIIZJTDMG-UHFFFAOYSA-N |
SMILES canonique |
CNCC12CCC(C1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)


![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)





amine dihydrochloride](/img/structure/B13453622.png)

![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)

